![molecular formula C6H5BrFNO2S B2472563 5-Bromo-2-(fluoromethylsulfonyl)pyridine CAS No. 2551114-55-5](/img/structure/B2472563.png)
5-Bromo-2-(fluoromethylsulfonyl)pyridine
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Overview
Description
5-Bromo-2-(fluoromethylsulfonyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that contains a bromine atom and a fluoromethylsulfonyl group. The synthesis of this compound is relatively simple, and it has been used in several scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Scientific Research Applications
Drug Discovery
5-Bromo-2-(fluoromethylsulfonyl)pyridine has been used as a molecular scaffold for many active pharmaceutical ingredients (APIs). It has been applied in the discovery of inhibitors of neuropeptide Y receptor Y5 .
SARS-CoV-2 Protease Inhibition
This compound has been utilized in the development of inhibitors of the main protease of SARS-CoV-2 . This is particularly relevant in the context of the COVID-19 pandemic.
Cancer Immunotherapy
In the field of cancer immunotherapy, 5-Bromo-2-(fluoromethylsulfonyl)pyridine has been used in the development of inhibitors of indoleamine-2,3-dioxygenase-1 .
Organic Synthesis
Due to the different reactivity of the bromine and fluorine substituents, this compound is useful in organic synthesis. The fluorine substituent favors nucleophilic aromatic substitution, while the bromine substituent prefers copper/palladium catalyzed C-C/C-N coupling .
Semiconductor Research
5-Bromo-2-(fluoromethylsulfonyl)pyridine is an ideal building block for semiconductors, due to its aromaticity and electron deficiency .
OLED Research
In the field of OLED (Organic Light Emitting Diodes) research, a host material synthesized from 5-Bromo-2-(fluoromethylsulfonyl)pyridine has been used .
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-5-fluoropyridine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
It is known that pyridine derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets .
Mode of Action
It’s worth noting that pyridine derivatives are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The 5-Bromo-2-(fluoromethylsulfonyl)pyridine, with its bromine atom, could potentially act as the halide in this reaction.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions, it may be involved in the synthesis of various bioactive compounds .
Result of Action
As a potential intermediate in the synthesis of bioactive compounds, its effects would largely depend on the final compound synthesized .
properties
IUPAC Name |
5-bromo-2-(fluoromethylsulfonyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-5-1-2-6(9-3-5)12(10,11)4-8/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIOGDGKLLHJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)(=O)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(fluoromethylsulfonyl)pyridine |
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